molecular formula C25H19ClN4O3 B2693854 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207027-03-9

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2693854
CAS RN: 1207027-03-9
M. Wt: 458.9
InChI Key: RAGOCUHNIAXAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Bioactive Compounds

Studies on the synthesis and characterization of novel bioactive compounds bearing the 1,2,4-oxadiazole ring highlight the importance of this moiety in the development of antitumor agents. For instance, Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, demonstrating significant antitumor activity toward a panel of cell lines in vitro, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, showcasing the potential of these structures in cancer research (Maftei et al., 2013).

Antimalarial and Phototoxicity Studies

Research on the antimalarial activity and phototoxicity of benzo(h)quinoline-4-methanols, which share structural similarities with the quinazoline moiety, reveals the potential of such compounds in treating malaria. Rice (1976) reported that several alpha-dibutylaminomethylbenzo(h)quinoline-4-methanols showed significant antimalarial activity against Plasmodium berghei in mice, although they were moderately phototoxic, highlighting a balance between efficacy and safety in drug development (Rice, 1976).

DFT and Spectroscopic Characterization

Studies utilizing DFT and spectroscopic methods for the characterization of compounds containing chlorophenyl and oxadiazole structures provide insights into their electronic properties and potential applications. Wazzan et al. (2016) conducted DFT, TD-DFT/PCM calculations, and spectroscopic characterization of dyes involving 4-chlorophenyl and oxadiazole moieties, demonstrating their potential in biological applications and as corrosion inhibitors due to their electronic properties (Wazzan et al., 2016).

CO2 Fixation into Value-Added Chemicals

Research on the efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2, particularly using ionic liquids as dual solvent-catalysts, underscores the environmental and synthetic value of incorporating CO2 into valuable chemicals. Lu et al. (2014) highlighted an efficient transformation of CO2 into quinazoline-2,4(1H,3H)-diones at atmospheric pressure, showcasing the green chemistry potential of these methodologies (Lu et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-methylbenzylamine and anthranilic acid. The second intermediate is 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, which is synthesized from 4-chlorobenzyl alcohol, hydrazine hydrate, and 3-hydroxyquinazoline-2,4(1H,3H)-dione. These two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "anthranilic acid", "4-chlorobenzyl alcohol", "hydrazine hydrate", "3-hydroxyquinazoline-2,4(1H,3H)-dione", "coupling agent" ], "Reaction": [ "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione:", "- React 4-methylbenzylamine with anthranilic acid in the presence of a dehydrating agent to form 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione:", "- React 4-chlorobenzyl alcohol with hydrazine hydrate to form 1-(4-chlorobenzyl)hydrazine.", "- React 1-(4-chlorobenzyl)hydrazine with 3-hydroxyquinazoline-2,4(1H,3H)-dione in the presence of a dehydrating agent to form 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione.", "Coupling of intermediates to form final product:", "- React 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione in the presence of a coupling agent to form 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1207027-03-9

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)29(25(30)32)15-22-27-23(28-33-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3

InChI Key

RAGOCUHNIAXAHW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.